Conglobatin C1

Cytotoxicity Myeloma Natural Product

Standard conglobatin analogs lack defined methylation patterns, compromising SAR reproducibility for NS-1 myeloma studies. Conglobatin C1 (CHEBI:223421) provides a validated reference with quantifiable cytotoxicity data. - IC50 = 1.05 µg/ml vs. NS-1 mouse myeloma; selectivity index >95 over NFF fibroblasts - Isolated from Streptomyces MST-91080 - distinct biosynthetic context from S. conglobatus - Essential for SAR modeling, genome mining, and heterologous expression confirmation

Molecular Formula C26H34N2O6
Molecular Weight 470.6 g/mol
Cat. No. B10822035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConglobatin C1
Molecular FormulaC26H34N2O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1CCC=C(C(=O)OC(C(CCC=C(C(=O)OC1CC2=CN=CO2)C)C)CC3=CN=CO3)C
InChIInChI=1S/C26H34N2O6/c1-17-7-5-9-19(3)26(30)34-24(12-22-14-28-16-32-22)18(2)8-6-10-20(4)25(29)33-23(17)11-21-13-27-15-31-21/h9-10,13-18,23-24H,5-8,11-12H2,1-4H3/b19-9+,20-10+/t17-,18-,23-,24-/m0/s1
InChIKeyLVEHBOBGUJZZBO-KDTLMUGASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conglobatin C1: Compound Profile


Conglobatin C1 is a bacterial secondary metabolite isolated from the Australian Streptomyces strain MST-91080 [1]. Chemically, it is an oxazole-pendant C2-symmetric macrodiolide belonging to the conglobatin family of natural products [1]. Conglobatin C1 is structurally characterized by a 16-membered macrocyclic dilactone core with two pendant oxazole rings and a specific methylation pattern that distinguishes it from the parent compound conglobatin and other in-class analogues [1]. As a macrodiolide, conglobatin C1 has garnered interest for its selective cytotoxic activity, particularly against myeloma cell lines, positioning it as a candidate compound for targeted anticancer research and chemical biology applications.

Natural macrodiolide — isolated from Streptomyces MST-91080; C2-symmetric 16-membered macrocyclic core.
Cell-model endpoint review — reported cytotoxicity against NS-1 mouse myeloma cells; supports myeloma research workflows.
Methylation-pattern SAR context — distinct methylation profile differentiates from conglobatin, B1, and C2; supports structure-activity studies.

Conglobatin C1: Interchangeability Analysis


The conglobatin family of C2-symmetric macrodiolides exhibits structurally driven variations in bioactivity that preclude generic substitution [1]. Conglobatin C1 features a unique methylation pattern on its macrodiolide skeleton that diverges from both the parent compound conglobatin and other analogues such as conglobatins B1, C2, and D–E [1]. These discrete structural differences directly translate into measurable and significant variations in cytotoxic potency, with IC50 values against the NS-1 myeloma cell line ranging over an order of magnitude from 0.084 µg mL⁻¹ (conglobatin B1) to 1.39 µg mL⁻¹ (conglobatin) [1]. Therefore, selection of a specific conglobatin analogue for a research or industrial application must be driven by precise, quantitative, and comparator-based evidence, not by class membership alone.

This product Conglobatin C1 — specific methylation pattern; reported IC50 context in NS-1 myeloma model.
Potential substitute Parent conglobatin — different methylation pattern; cytotoxicity profile may differ; NS-1 response not directly transferable.
This product Conglobatin C1 from Streptomyces MST-91080 biosynthetic context.
Potential substitute Conglobatin B1 or C2 — methylation differences may shift cell-model response; SAR interpretation may require review.

Structural analogs within the macrodiolide class may not reproduce reported NS-1 cytotoxicity endpoints. Methylation-context differences limit direct interchangeability.

Conglobatin C1: Quantitative Evidence


Enhanced Myeloma Cytotoxicity Over Parent Compound

Conglobatin C1 demonstrates enhanced cytotoxic potency against the NS-1 mouse myeloma cell line compared to the parent compound conglobatin [1]. In a direct head-to-head comparative assay, conglobatin C1 exhibited an IC50 of 1.05 µg mL⁻¹, whereas conglobatin showed an IC50 of 1.39 µg mL⁻¹ under identical experimental conditions [1].

Myeloma cytotoxicity
Head-to-head
C1 IC50 1.05 µg/mL
Conglobatin IC50 1.39 µg/mL
1.32-fold lower IC50 (24% improvement)
Reported cell-model response context; supports cytotoxicity endpoint review in NS-1 myeloma model.
Single-study context; in vitro assay against NS-1 mouse myeloma cell line.
Cytotoxicity Myeloma Natural Product

High Selectivity for Myeloma Over Normal Cells

Within the conglobatin analogue series, conglobatin C1 occupies a specific position in the potency hierarchy [1]. When evaluated against the NS-1 myeloma cell line, the IC50 values for key analogues are: conglobatin B1 (0.084 µg mL⁻¹), conglobatin C2 (0.45 µg mL⁻¹), conglobatin C1 (1.05 µg mL⁻¹), and conglobatin (1.39 µg mL⁻¹) [1].

Cellular selectivity
Class-level
Selectivity Index >95
NS-1 IC50 1.05 µg/mL
NFF fibroblast IC50 >100 µg/mL
Supports cell-model selectivity endpoint review; reported selectivity context distinguishes from non-selective macrodiolides.
Class-level inference; selectivity interpretation context-dependent. Data to verify across additional cell models.
Cytotoxicity Myeloma Structure-Activity Relationship

Unique Methylation Pattern Among Conglobatins

Conglobatin C1 demonstrates a marked selectivity for cancerous cells over normal fibroblasts [1]. In comparative cytotoxicity assays, conglobatin C1 was cytotoxic to NS-1 mouse myeloma cells with an IC50 of 1.05 µg mL⁻¹, but showed no significant cytotoxicity against normal NFF human fibroblasts, with an IC50 exceeding 100 µg mL⁻¹ [1].

Methylation pattern
Supporting evidence
Unique methylation pattern distinct from conglobatin, Conglobatin B1, and Conglobatin C2.
Determined by 1D/2D NMR and HRESIMS.
Supports SAR study context; methylation-pattern attribution links structure to reported cell-model response.
Structural attribution context; biosynthetic pathway divergence from S. conglobatus.
Selectivity Cytotoxicity Cancer vs. Normal

Structural Differentiation: Conglobatin C1's Unique Methylation Pattern as a Molecular Determinant of Potency

Conglobatin C1 possesses a distinct methylation pattern on its macrodiolide skeleton compared to conglobatin and other analogues [1]. This altered methyl positioning, resulting from a deviation in the predicted biosynthetic pathway involving methylmalonyl-CoA extender unit additions, correlates directly with the observed differences in cytotoxic potency [1].

Structure-Activity Relationship Biosynthesis Methylation

Conglobatin C1: Research Applications


SAR and QSAR Studies of Macrodiolides

Conglobatin C1 is ideally suited as a defined structural probe in structure-activity relationship (SAR) studies aimed at understanding how discrete changes in macrodiolide methylation patterns affect cytotoxic potency and selectivity. Its specific IC50 value (1.05 µg mL⁻¹ against NS-1 cells) provides a mid-range reference point within the conglobatin analogue series (0.084–1.39 µg mL⁻¹) [1]. This allows researchers to benchmark new synthetic or biosynthetic derivatives and to correlate subtle structural variations with functional outcomes, leveraging the quantitative potency differences established in Section 3 [1].

Selective Cytotoxicity in Myeloma Models

In experimental systems where highly potent compounds (e.g., conglobatin B1, IC50 0.084 µg mL⁻¹) may induce rapid and overwhelming cytotoxicity that obscures mechanistic dissection, conglobatin C1 offers a more manageable and tunable potency profile [1]. Its IC50 of 1.05 µg mL⁻¹ against NS-1 myeloma cells [1] provides a sufficient window to study the kinetics of cell death induction, cell cycle perturbation, and other time-dependent biological processes without the immediate, saturated response that might be elicited by more potent analogues [1].

Biosynthetic Pathway Engineering Studies

The demonstrated selectivity of conglobatin C1 for NS-1 myeloma cells (IC50 1.05 µg mL⁻¹) over NFF normal human fibroblasts (IC50 >100 µg mL⁻¹) [1] positions it as a valuable tool compound for early-stage oncology screening cascades. Conglobatin C1 can serve as a positive control for selective cytotoxicity or as a benchmark for assessing the selectivity of new chemical entities. Its high selectivity index (>95) [1] allows researchers to differentiate between compounds that are broadly cytotoxic and those that exhibit a preferential effect on cancer cells, a key go/no-go decision point in drug discovery pipelines.

Biosynthetic Pathway Engineering and Natural Product Diversification Studies

The discovery of conglobatin C1 and its analogues from Streptomyces MST-91080 revealed a deviation from the predicted conglobatin biosynthetic pathway [1]. This makes conglobatin C1 a specific target and marker for studies in combinatorial biosynthesis and metabolic engineering. Researchers investigating the manipulation of polyketide synthase (PKS) modules to alter methylation patterns can use conglobatin C1 as a reference standard and analytical benchmark to validate the production of desired, modified macrodiolides [1].

Application
Selection Property
Validation Focus
Macrodiolide SAR studies
Methylation-pattern context
Structural-activity correlation across conglobatin analogs
Myeloma cell-model selectivity studies
Cell-model endpoint review
Selectivity endpoints across myeloma and fibroblast cell lines
Biosynthetic pathway studies
Conglobatin analog identity
Metabolite profiling confirmation in engineered Streptomyces systems

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